CEP-40783 vs. Foretinib: Differential Activity Against MET D1228X Secondary Resistance Mutations
In a systematic screen of 300 drugs including 33 MET-TKIs, CEP-40783 was identified as one of four candidate Type II MET-TKIs active against capmatinib/tepotinib-resistant secondary mutations. Among the six Type II agents evaluated (altiratinib, CEP-40783, foretinib, sitravatinib, cabozantinib, merestinib), only foretinib showed potent activity against D1228X secondary mutations, while CEP-40783 and altiratinib demonstrated some activity [1]. This positions CEP-40783 as a tool compound with defined, though partial, activity against clinically relevant MET resistance mutations that completely ablate the efficacy of Type I MET-TKIs such as capmatinib and tepotinib.
| Evidence Dimension | Growth inhibitory activity against Ba/F3 cells harboring METex14 plus MET D1228X secondary mutations |
|---|---|
| Target Compound Data | CEP-40783 demonstrates some activity against D1228X mutations |
| Comparator Or Baseline | Foretinib: potent activity against D1228X mutations; Type I MET-TKIs (capmatinib/tepotinib): inactive against D1228X/Y1230X mutations |
| Quantified Difference | CEP-40783 and altiratinib showed intermediate activity between foretinib (most active) and other Type II agents; Type I agents show no activity |
| Conditions | Ba/F3 cell models carrying METex14 plus MET D1228A/E/G/H/N/V/Y or Y1230C/D/H/N/S secondary mutations |
Why This Matters
For researchers modeling acquired resistance to front-line MET inhibitors in NSCLC, CEP-40783 provides a defined activity profile against D1228X mutants that differs from both foretinib (more potent) and Type I MET-TKIs (completely inactive), enabling characterization of mutation-specific inhibitor sensitivity.
- [1] Fujino T, et al. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation. J Hematol Oncol. 2022;15:79. View Source
